molecular formula C18H23N5O B1223153 1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine

1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine

Cat. No. B1223153
M. Wt: 325.4 g/mol
InChI Key: HIHZFTNEEQAKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis Techniques : The compound can be synthesized efficiently through environmentally benign methods. For instance, using ultrasound irradiation assisted by KHSO4 in aqueous media has been shown to be an effective method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, including those with the 4-methoxyphenyl group (Kaping et al., 2016).

  • Structural Characterization : X-ray powder diffraction data have been used to characterize the structure of related compounds, demonstrating the compound's potential for detailed structural analysis (Wang et al., 2017).

  • Chemical Transformations : The compound and its derivatives have been involved in various chemical transformations, providing insights into their versatile chemical properties. This includes transformations leading to potential chemotherapeutic agents (Dangi et al., 2011).

Biological Activities

  • Potential in Anticancer Research : Certain derivatives of the compound have shown promising anticancer activities. For example, synthesis of pyrazolo[1,5-a]pyrimidine derivatives demonstrated cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting its potential in cancer research (Hassan et al., 2014).

  • Antidepressant and Anxiolytic Potential : Research into pyrazolopyrimidine derivatives has uncovered compounds with antidepressant and anxiolytic activities. For instance, certain pyrazoline derivatives showed significant reduction in immobility times in behavioral tests, suggesting potential antidepressant effects (Palaska et al., 2001).

Pharmaceutical Development

  • Drug Development and Optimization : The compound has been used as an intermediate in the synthesis of pharmaceuticals, such as anticoagulants like apixaban. This shows its importance in the development and optimization of new drugs (Q. Wang et al., 2017).

  • Quantum Chemical Calculations : Quantum chemical calculations have been performed on pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives to understand their molecular properties, which is crucial for pharmaceutical applications (Saracoglu et al., 2019).

properties

Product Name

1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine

Molecular Formula

C18H23N5O

Molecular Weight

325.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H23N5O/c1-4-10-22(11-5-2)17-16-12-21-23(18(16)20-13-19-17)14-6-8-15(24-3)9-7-14/h6-9,12-13H,4-5,10-11H2,1-3H3

InChI Key

HIHZFTNEEQAKJI-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC=NC2=C1C=NN2C3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine
Reactant of Route 4
Reactant of Route 4
1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine
Reactant of Route 6
Reactant of Route 6
1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.